N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a complex organic compound that features a benzodioxole moiety and an isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, followed by the formation of the isoquinoline derivative. The final step involves coupling these two components under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, such as the PI3K-AKT or MAPK pathways, which are crucial in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide: can be compared with other benzodioxole and isoquinoline derivatives.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their antimicrobial properties.
Uniqueness
What sets this compound apart is its unique combination of the benzodioxole and isoquinoline moieties, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-4-2-3-15-14(16)7-8-22(20(15)24)11-19(23)21-10-13-5-6-17-18(9-13)27-12-26-17/h2-9H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRLAHKKYPXHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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